molecular formula C10H13BrN2O B7637329 (R)-1-(5-bromo-6-methylpyridin-2-yl)pyrrolidin-3-ol

(R)-1-(5-bromo-6-methylpyridin-2-yl)pyrrolidin-3-ol

Cat. No. B7637329
M. Wt: 257.13 g/mol
InChI Key: HNPQRZHQNHCEEX-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-(5-bromo-6-methylpyridin-2-yl)pyrrolidin-3-ol is a chemical compound that has gained significant attention in the field of scientific research. It is a pyrrolidine derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of (R)-1-(5-bromo-6-methylpyridin-2-yl)pyrrolidin-3-ol is not fully understood. However, it has been suggested that it may act as a modulator of protein-protein interactions and may have an effect on G-protein-coupled receptors.
Biochemical and Physiological Effects:
(R)-1-(5-bromo-6-methylpyridin-2-yl)pyrrolidin-3-ol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have an effect on the immune system and to modulate inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using (R)-1-(5-bromo-6-methylpyridin-2-yl)pyrrolidin-3-ol in lab experiments is its potential as a tool for studying protein-protein interactions and as a ligand for G-protein-coupled receptors. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to interpret the results of experiments.

Future Directions

For research could focus on its potential as a therapeutic agent, its mechanism of action, and developing more efficient synthesis methods.

Synthesis Methods

(R)-1-(5-bromo-6-methylpyridin-2-yl)pyrrolidin-3-ol has been synthesized using various methods. One of the methods involves the reaction between 5-bromo-6-methyl-2-pyridinecarboxaldehyde and (R)-3-hydroxypyrrolidine in the presence of a catalyst. Another method involves the reaction between 5-bromo-6-methyl-2-pyridinecarboxylic acid and (R)-3-aminopropanol in the presence of a coupling reagent. The synthesis method used depends on the desired purity, yield, and efficiency of the compound.

Scientific Research Applications

(R)-1-(5-bromo-6-methylpyridin-2-yl)pyrrolidin-3-ol has been used in various scientific research applications. It has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential as a tool for studying protein-protein interactions and as a ligand for G-protein-coupled receptors.

properties

IUPAC Name

(3R)-1-(5-bromo-6-methylpyridin-2-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c1-7-9(11)2-3-10(12-7)13-5-4-8(14)6-13/h2-3,8,14H,4-6H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPQRZHQNHCEEX-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N2CCC(C2)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=N1)N2CC[C@H](C2)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(5-bromo-6-methylpyridin-2-yl)pyrrolidin-3-ol

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